molecular formula C16H19BrO B14310902 2-[(6-Bromohexyl)oxy]naphthalene CAS No. 118108-80-8

2-[(6-Bromohexyl)oxy]naphthalene

Cat. No.: B14310902
CAS No.: 118108-80-8
M. Wt: 307.22 g/mol
InChI Key: PINWQJWTADTWCM-UHFFFAOYSA-N
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Description

2-[(6-Bromohexyl)oxy]naphthalene is an organic compound with the molecular formula C₁₆H₁₉BrO. It is a derivative of naphthalene, where a bromohexyl group is attached to the naphthalene ring through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Bromohexyl)oxy]naphthalene typically involves the reaction of naphthol with 1,6-dibromohexane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of naphthol attacks the bromine atom of 1,6-dibromohexane, resulting in the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of more efficient catalysts and solvents, as well as advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Bromohexyl)oxy]naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(6-Bromohexyl)oxy]naphthalene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(6-Bromohexyl)oxy]naphthalene involves its interaction with specific molecular targets and pathways. The bromine atom can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Bromohexyl)oxy]naphthalene is unique due to its specific ether linkage, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

118108-80-8

Molecular Formula

C16H19BrO

Molecular Weight

307.22 g/mol

IUPAC Name

2-(6-bromohexoxy)naphthalene

InChI

InChI=1S/C16H19BrO/c17-11-5-1-2-6-12-18-16-10-9-14-7-3-4-8-15(14)13-16/h3-4,7-10,13H,1-2,5-6,11-12H2

InChI Key

PINWQJWTADTWCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCCCCCBr

Origin of Product

United States

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